2,6-Dihydroxynaphthalene
Overview
Description
2,6-Naphthalenediol, also known as 2,6-dihydroxynaphthalene, is an aromatic compound with the chemical formula C10H8O2. It is characterized by two hydroxyl groups attached to a naphthalene ring, making it a dihydroxy derivative of naphthalene. This compound is known for its crystalline solid form and is commonly used as a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds . It has been studied for its antioxidant and antimicrobial properties, making it a potential candidate for various applications in medicine and materials science .
Mechanism of Action
2,6-Dihydroxynaphthalene, also known as Naphthalene-2,6-diol or 2,6-Naphthalenediol, is a compound with a variety of applications in the field of chemistry and biochemistry . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that this compound exhibits antiproliferative activity towards certain cells .
Mode of Action
This compound interacts with its targets primarily through its antioxidant properties . It’s part of the dihydroxynaphthalene (DHN) series, which are known for their antioxidant properties. The antioxidant activity of DHNs is governed by the generation and fate of the intermediate naphthoxyl radicals .
Biochemical Pathways
This compound is involved in various biochemical pathways. It’s used in the synthesis of 1,5-dichloro-2,6-diethynylnaphthalenes . It’s also used in the preparation of the first-generation rotaxane dendrimer . Furthermore, it’s used in the production of several dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics .
Pharmacokinetics
Its solubility in methanol and hot water, and slight solubility in water , suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include its antiproliferative activity towards certain cells . It’s also known to produce convulsions in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can be affected by the solvent used, which in turn can impact its bioavailability . .
Biochemical Analysis
Biochemical Properties
2,6-Dihydroxynaphthalene has been found to exhibit antioxidant properties . The compound’s antioxidant activity is associated with its α-substitution pattern . It has been used in the preparation of first-generation rotaxane dendrimer
Cellular Effects
It has been noted that the compound exhibits antiproliferative activity towards certain cells
Molecular Mechanism
It is known that the compound can form strong intramolecular hydrogen bonds between the hydroxy group in the naphthalene fragment and nitrogen atom of the cyclic amine residue
Temporal Effects in Laboratory Settings
It has been synthesized in high yield (~90%) at room temperature using methanol as a solvent
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Naphthalenediol can be synthesized through the potassium hydroxide fusion of 2-hydroxynaphthalene-6-sulfonic acid at 295°C . Another method involves the use of disodium 2,6-naphthalenedisulfonate as the starting material, which undergoes alkali fusion with a mixture of sodium hydroxide and potassium hydroxide at 345°C . The reaction is typically carried out in the presence of phenol or an antioxidant to improve yield and purity .
Industrial Production Methods: Industrial production of 2,6-naphthalenediol often involves the same alkali fusion process, but on a larger scale. The crude product is then purified using methanol-water mixed solvents to achieve high purity levels . This method is favored for its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthalenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form naphthalenediols with different substitution patterns.
Substitution: It undergoes electrophilic substitution reactions, such as amination and coupling with diazotized anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Amination is typically carried out at 250°C, while coupling reactions occur under acidic or alkaline conditions.
Major Products:
Amination: Produces 2,6-naphthalenediamine.
Coupling Reactions: Forms various substituted naphthalenes depending on the diazotized aniline used.
Scientific Research Applications
2,6-Naphthalenediol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,7-Dihydroxynaphthalene
- 1,5-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
- 2,3-Dihydroxynaphthalene
- 1,8-Dihydroxynaphthalene
Comparison: 2,6-Naphthalenediol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, 1,5-dihydroxynaphthalene is more commonly used in the synthesis of certain dyes, while 2,6-naphthalenediol is preferred for its antioxidant properties . The position of the hydroxyl groups affects the compound’s chemical behavior and suitability for different applications.
Properties
IUPAC Name |
naphthalene-2,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZMMCVIXORAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060384 | |
Record name | 2,6-Naphthalenediol | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
Record name | 2,6-Naphthalenediol | |
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Vapor Pressure |
0.00000715 [mmHg] | |
Record name | 2,6-Naphthalenediol | |
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CAS No. |
581-43-1 | |
Record name | 2,6-Dihydroxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-43-1 | |
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Record name | 2,6-Naphthohydroquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581431 | |
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Record name | 2,6-Dihydroxynaphthalene | |
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Record name | 2,6-Naphthalenediol | |
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Record name | 2,6-Naphthalenediol | |
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Record name | Naphthalene-2,6-diol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.606 | |
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Record name | 2,6-NAPHTHOHYDROQUINONE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Dihydroxynaphthalene?
A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:* NMR Spectroscopy (1H and 13C): This technique helps determine the structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei. [, , , ]* FTIR Spectroscopy: This method identifies functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ]* UV-Vis Spectroscopy: This technique helps understand the electronic transitions within the molecule by analyzing its absorption of ultraviolet and visible light. [, , , , , , ]
Q3: Is this compound compatible with polymer synthesis, and what properties does it impart?
A3: Yes, this compound is widely employed as a monomer in synthesizing various polymers, including:* Polyesters: It can form thermotropic liquid crystalline polyesters, influencing their thermal and mechanical properties. [, , ]* Polycarbonates: Incorporation of this compound into polycarbonates impacts their liquid crystalline properties and thermal stability. []* Poly(ether sulfone)s: The compound contributes to the formation of organosoluble, low-dielectric-constant fluorinated polyimides with high thermal stability. []* Poly(aryl ether ether sulfone)s: It aids in synthesizing block copolymers with potential applications in fuel cells due to their proton conductivity and oxidative stability. []
Q4: How does the presence of this compound influence the stability and performance of materials under various conditions?
A4: Studies show that incorporating this compound:* Improves Thermal Stability: It contributes to high thermal stability in polyimides and polyesters. [, ]* Enhances Toughness: Epoxy resins cured with this compound exhibit improved toughness due to the presence of a low-temperature relaxation (β′-relaxation). []* Influences Liquid Crystallinity: The structure and content of this compound units significantly impact the thermotropic liquid crystalline properties of polyesters and polycarbonates. [, , , ]
Q5: Does this compound exhibit any catalytic properties?
A5: While not a catalyst itself, this compound plays a crucial role in specific catalytic reactions:* Oxidative Coupling Polymerization: It acts as a monomer in oxidative coupling polymerization reactions, often requiring catalysts like copper(II) complexes. The choice of base significantly influences the polymerization outcome, affecting the formation of quinone and ether units. [, ]
Q6: Are there any computational chemistry studies conducted on this compound and its derivatives?
A6: Yes, computational studies, including density functional theory (DFT) calculations, provide valuable insights into:* Electronic Spectra: DFT calculations successfully reproduce the UV-vis absorption features of this compound carbaldehydes, explaining the observed spectral shifts based on the influence of resonance-assisted hydrogen bonding (RAHB) on the electronic state of the naphthalene π-system. []* Structure-Property Relationships: Calculations help understand the influence of structural modifications on the electronic properties and aromaticity of this compound derivatives, particularly the impact of RAHB. []
Q7: How do structural modifications of this compound affect its activity?
A7: Structural modifications, particularly the introduction of formyl groups, significantly influence the properties of this compound:* Resonance-Assisted Hydrogen Bonding (RAHB): Introducing formyl groups at different positions on the naphthalene ring leads to variations in RAHB strength, influencing the molecule's geometry, aromaticity, and electronic absorption spectra. []
Q8: What are some notable applications of this compound in different fields?
A8: this compound finds applications in various fields:* Supramolecular Chemistry: It serves as a building block for supramolecular assemblies like rotaxanes and acts as a guest molecule in host-guest chemistry involving cucurbiturils. [, , , , , ]* Materials Science: Its incorporation into polymers enhances material properties like thermal stability, toughness, and liquid crystallinity, making them suitable for various applications. [, , , , , , ]* Sensing: Poly(this compound) films show promise as sensitive and selective electrochemical sensors for peroxynitrite. []
Q9: What analytical methods are used to characterize and quantify this compound?
A9: Various analytical methods are employed for the analysis of this compound and its metabolites:* Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are used to separate, identify, and quantify this compound and its metabolites in biological samples. [, , ]* Spectroscopic Techniques: NMR, FTIR, and UV-Vis spectroscopy are employed for structural characterization and to study the interactions of this compound with other molecules. [, , , , , , , , , , ]* Electrochemical Techniques: Cyclic voltammetry is used to study the electrochemical behavior of this compound and its polymers, particularly for sensing applications. [, ]
Q10: What is the environmental fate of this compound?
A10: Studies in rice paddy model ecosystems indicate that this compound undergoes biodegradation, forming various metabolites. Its bioconcentration factor is relatively low compared to organochlorine insecticides, suggesting a lower potential for bioaccumulation. []
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